1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone 1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 54707-71-0
VCID: VC0193066
InChI: InChI=1S/C11H11Cl2N3O/c1-7(17)16-6-5-14-11(16)15-10-8(12)3-2-4-9(10)13/h2-4H,5-6H2,1H3,(H,14,15)
SMILES: CC(=O)N1CCN=C1NC2=C(C=CC=C2Cl)Cl
Molecular Formula: C11H11Cl2N3O
Molecular Weight: 272.13 g/mol

1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone

CAS No.: 54707-71-0

VCID: VC0193066

Molecular Formula: C11H11Cl2N3O

Molecular Weight: 272.13 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone - 54707-71-0

Description

1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone, also known as acetylclonidine, is a chemical compound with the molecular formula C11H11Cl2N3O . It has a molecular weight of 272.13 g/mol . Computed descriptors for this compound include the IUPAC name 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone, the InChI string InChI=1S/C11H11Cl2N3O/c1-7(17)16-6-5-14-11(16)15-10-8(12)3-2-4-9(10)13/h2-4H,5-6H2,1H3,(H,14,15), the InChIKey AFINVMDZLRAKEV-UHFFFAOYSA-N, and the SMILES string CC(=O)N1CCN=C1NC2=C(C=CC=C2Cl)Cl .

This compound is related to other chemical entities such as clonidine dimer, which has the IUPAC name 1-[1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethyl]-N-(2,6-dichlorophenyl)-4,5-dihydroimidazol-2-amine . It is also related to N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide, a compound that, like acetylclonidine, contains a dichlorophenyl group .

Acetylclonidine-d4 is a deuterium-labeled version of acetylclonidine and is sold for research purposes only . Certain compounds containing the dichloroanilino moiety have potential uses in treating synucleinopathies .

CAS No. 54707-71-0
Product Name 1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
Molecular Formula C11H11Cl2N3O
Molecular Weight 272.13 g/mol
IUPAC Name 1-[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
Standard InChI InChI=1S/C11H11Cl2N3O/c1-7(17)16-6-5-14-11(16)15-10-8(12)3-2-4-9(10)13/h2-4H,5-6H2,1H3,(H,14,15)
Standard InChIKey AFINVMDZLRAKEV-UHFFFAOYSA-N
SMILES CC(=O)N1CCN=C1NC2=C(C=CC=C2Cl)Cl
Canonical SMILES CC(=O)N1CCN=C1NC2=C(C=CC=C2Cl)Cl
Purity > 95%
Synonyms Acetylclonidine; 1-Acetyl-N-(2,6-dichlorophenyl)-4,5-dihydro-1H-Imidazol-2-amine; SKF 34874
PubChem Compound 701904
Last Modified Aug 15 2023

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